molecular formula C24H63N13 B1167773 Polyethylenimine, ethylenediamine CAS No. 25987-06-8

Polyethylenimine, ethylenediamine

Cat. No.: B1167773
CAS No.: 25987-06-8
M. Wt: 533.8
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Description

Contextualization of Polyethylenimine as a Polycationic Polymer in Materials Science and Polymer Chemistry

Polyethylenimine (PEI) is a prominent member of the polycationic polymer family, a class of macromolecules possessing a high density of positive charges at physiological pH. This inherent cationic nature is the cornerstone of its utility in materials science and polymer chemistry, enabling strong electrostatic interactions with a wide array of negatively charged molecules and surfaces. researchgate.net PEI's applications are diverse, ranging from its use as a wet-strength agent in the paper industry and a component in detergents and adhesives to more advanced roles in water treatment, sensors, and CO2 capture. researchgate.net

In the realm of materials science, PEI is frequently employed to modify surfaces, enhancing properties such as adhesion and biocompatibility. taylorandfrancis.com Its ability to form complexes with nucleic acids, which are negatively charged, has made it a benchmark non-viral vector in gene therapy research. nih.gov The polymer's flexible chain and the presence of primary, secondary, and tertiary amine groups allow for extensive chemical modifications, enabling the creation of materials with tailored functionalities. rsc.org

Role of Ethylenediamine (B42938) as a Constituent or Modifying Agent in Polyethylenimine Architectures

Ethylenediamine plays a crucial role in the synthesis and modification of specific polyethylenimine architectures, particularly branched PEI. It can be used as a comonomer or an initiator during the polymerization process. For instance, branched PEI can be synthesized through the ring-opening polymerization of aziridine (B145994), and ethylenediamine can be incorporated to influence the degree of branching and the final polymer structure. nist.gov

Furthermore, ethylenediamine can be used in the synthesis of branched PEI from safer and more environmentally friendly feedstocks like ethylene (B1197577) glycol. In such processes, a manganese-catalyzed reaction couples ethylene glycol and ethylenediamine, producing branched PEI with water as the only byproduct. st-andrews.ac.uk This highlights a move towards more sustainable production methods for these valuable polymers. The incorporation of ethylenediamine units can impact the polymer's properties, including its chelation ability and its effectiveness in specific applications like CO2 capture.

Fundamental Structural Characteristics of Polyethylenimine: Linear and Branched Topologies

Polyethylenimine exists in two primary topologies: linear and branched. nih.gov

Linear Polyethylenimine (LPEI) consists solely of secondary amines in its backbone, with primary amines at the chain ends. wikipedia.org It is typically produced through the hydrolysis of poly(2-oxazoline)s. nih.gov LPEI is a semi-crystalline solid at room temperature and is soluble in hot water at a low pH, as well as in solvents like methanol, ethanol, and chloroform. wikipedia.org

Branched Polyethylenimine (BPEI) , in contrast, is an amorphous liquid at all molecular weights and contains primary, secondary, and tertiary amino groups. nih.govwikipedia.org The typical ratio of these amine groups is approximately 1:2:1, although it can vary. nih.gov BPEI is commonly synthesized by the ring-opening polymerization of aziridine. nist.gov The branched structure provides a higher density of amine groups compared to its linear counterpart, which can be advantageous in applications requiring strong cationic interactions. nih.gov

The structural differences between LPEI and BPEI significantly influence their physical and chemical properties, including their solubility, viscosity, and their efficacy in various applications. nih.govresearchgate.net

Overview of Key Academic Research Trajectories for Polyethylenimine, Ethylenediamine

The unique properties of polyethylenimine, particularly its ethylenediamine-branched variants, have spurred significant academic research across several key areas:

Gene Delivery: PEI's ability to condense negatively charged DNA and RNA into nanoparticles, known as polyplexes, and facilitate their entry into cells has made it a cornerstone of non-viral gene therapy research. nih.govsigmaaldrich.com The "proton sponge" effect, where the numerous amine groups buffer the endosomal pH leading to osmotic swelling and release of the genetic material, is a key mechanism attributed to its high transfection efficiency. wikipedia.org Research continues to focus on modifying PEI to enhance its efficiency and reduce its cytotoxicity. sigmaaldrich.com

CO2 Capture: The high concentration of amine groups in PEI makes it an excellent candidate for capturing carbon dioxide from flue gas and the atmosphere. researchgate.netosti.gov PEI can be impregnated into porous support materials to create solid adsorbents with high CO2 capture capacity and stability. researchgate.net The different types of amine groups (primary, secondary, and tertiary) within the polymer structure contribute to the CO2 capture mechanism. osti.gov

Biomaterials and Tissue Engineering: PEI is used to modify the surfaces of biomaterials to improve cell adhesion and proliferation. taylorandfrancis.com Its antibacterial properties are also being explored for developing antifouling surfaces on medical devices. taylorandfrancis.com

Drug Delivery: Researchers are exploring the use of PEI-based nanocarriers for the co-delivery of drugs and genes, aiming to create synergistic therapeutic effects for diseases like cancer. nih.gov The ability to functionalize PEI allows for the attachment of targeting ligands to direct these nanocarriers to specific cells or tissues. rsc.org

Properties

IUPAC Name

aziridine;ethane-1,2-diamine
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InChI

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLOAOINZSFFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25987-06-8
Record name Ethylenediamine-ethylenimine copolymer
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DSSTOX Substance ID

DTXSID70948889
Record name Ethane-1,2-diamine--aziridine (1/1)
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Molecular Weight

103.17 g/mol
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CAS No.

25987-06-8
Record name 1,2-Ethanediamine, polymer with aziridine
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Record name 1,2-Ethanediamine, polymer with aziridine
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Record name Ethane-1,2-diamine--aziridine (1/1)
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Record name 1,2-Ethanediamine, polymer with aziridine
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Synthetic Methodologies and Structural Control of Polyethylenimine, Ethylenediamine Conjugates

Traditional Synthetic Pathways

Traditional methods for synthesizing polyethylenimine are well-established, primarily yielding either branched or linear structures through different chemical routes.

Ring-Opening Polymerization of Aziridine (B145994) for Branched Polyethylenimine Synthesis

Branched polyethylenimine (bPEI) is most commonly produced through the cationic ring-opening polymerization of aziridine. sigmaaldrich.comuca.fr This process is typically initiated by an acid catalyst, which protonates the nitrogen atom of the aziridine ring, forming a reactive aziridinium (B1262131) cation. uca.frresearchgate.net

The polymerization proceeds via a nucleophilic attack mechanism. An incoming aziridine monomer can attack the carbon atoms of the protonated, active ring, leading to ring-opening and chain propagation. acs.org This process results in a polymer backbone containing primary, secondary, and tertiary amines. The secondary amines within the growing polymer chain can also act as nucleophiles, attacking aziridinium ions on other chains. researchgate.net This action is the key step that introduces branching points, leading to a highly ramified, dendritic, or hyperbranched structure. researchgate.netdigitellinc.com The resulting polymer has primary amines predominantly at the terminal positions, with secondary and tertiary amines located along the chains and at the branch points, respectively. uca.fr

Post-Modification Strategies for Linear Polyethylenimine Production (e.g., from Poly(2-oxazolines))

Linear polyethylenimine (lPEI) is synthesized through a multi-step process that avoids the direct polymerization of aziridine, offering better control over the polymer's linearity. semanticscholar.org The most common strategy involves the synthesis and subsequent hydrolysis of a precursor polymer, typically poly(2-ethyl-2-oxazoline) (PEtOx). semanticscholar.orgresearchgate.net

The process begins with the cationic ring-opening polymerization of a 2-substituted-2-oxazoline monomer, such as 2-ethyl-2-oxazoline. semanticscholar.orgresearchgate.net This polymerization yields a well-defined poly(2-oxazoline) with amide groups in the side chains. ugent.be

In the second step, the precursor polymer, PEtOx, undergoes acidic or basic hydrolysis. ugent.benih.gov This chemical reaction cleaves the amide bonds in the side chains, removing the acyl groups and converting the backbone into linear polyethylenimine. semanticscholar.orgresearchgate.net The degree of hydrolysis can be controlled, for instance, by adjusting the reaction time, allowing for the production of PEI copolymers with varying percentages of remaining oxazoline (B21484) units. semanticscholar.orgnih.gov This two-step method provides a pathway to well-defined linear polymers, in contrast to the branched structures obtained from direct aziridine polymerization. semanticscholar.org

Novel and Sustainable Synthetic Approaches

In response to the hazardous nature of traditional feedstocks like aziridine, researchers are developing safer and more sustainable methods for synthesizing PEI derivatives. chemrxiv.orgscispace.com

Manganese-Catalyzed Dehydrogenative Coupling of Ethylene (B1197577) Glycol and Ethylenediamine (B42938)

A groundbreaking sustainable approach involves the polymerization of ethylene glycol and ethylenediamine, catalyzed by a pincer complex of the earth-abundant metal, manganese. chemrxiv.orgscispace.com This method is significantly more environmentally benign as it utilizes safer, commercially available feedstocks that can potentially be derived from biomass and generates water as the sole byproduct. chemrxiv.orgresearchgate.net The reaction is a form of dehydrogenative coupling, which creates a branched polyethylenimine derivative. chemrxiv.org A similar method has also been reported for the direct synthesis of a branched and partially ethoxylated PEI derivative from ethanolamine (B43304), also using a manganese catalyst. nih.gov

To understand the reaction pathway, detailed mechanistic studies have been conducted using a combination of experimental analysis and Density Functional Theory (DFT) computations. chemrxiv.orgresearchgate.net These investigations suggest that the polymerization process proceeds through the formation and subsequent hydrogenation of imine intermediates. chemrxiv.orgscispace.com The proposed mechanism involves the manganese catalyst facilitating the dehydrogenation of ethylene glycol to form an aldehyde intermediate. researchgate.net This aldehyde then reacts with an amine (from ethylenediamine), and through a series of coupling and hydrogenation steps, the polymer chain grows. nih.govresearchgate.net DFT studies have been instrumental in mapping the free energy profiles of these proposed pathways, lending theoretical support to the experimentally observed outcomes. researchgate.net

The efficiency of the manganese-catalyzed synthesis of polyethylenimine derivatives is highly dependent on the reaction conditions. Researchers have systematically optimized these parameters to maximize the yield and control the properties of the resulting polymer. Key variables that were adjusted include the choice of base, solvent, temperature, and reaction time.

Control experiments confirmed that no polymer formation occurs in the absence of the manganese catalyst, the base, or ethylene glycol, highlighting the essential role of each component in the reaction. researchgate.net The optimized conditions were identified as using the manganese pincer complex (1 mol%), potassium tert-butoxide (KOtBu) as the base (10 mol%), and conducting the reaction in toluene (B28343) at 150°C for 24 hours. researchgate.net

Optimization of Reaction Conditions for the Manganese-Catalyzed Coupling of Ethylene Glycol and Ethylenediamine researchgate.net
EntryCatalyst (mol%)Base (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
11KOtBuToluene11024Trace
21KOtBuToluene1302415
31KOtBuToluene1502470
41K₂CO₃Toluene1502428
51KOtBup-Xylene1502465
60KOtBuToluene150240
71NoneToluene150240

Direct Synthesis Routes from Alternative Feedstocks (e.g., Ethanolamine)

Traditionally, the industrial synthesis of branched polyethylenimine (PEI) involves the acid-catalyzed ring-opening polymerization of aziridine. chemrxiv.orgnih.gov This process, however, utilizes the highly toxic and mutagenic aziridine as a monomer. chemrxiv.org Aziridine itself is typically produced from ethanolamine through energy-intensive processes that generate significant waste, such as the Wenker process which produces stoichiometric amounts of sodium sulfate (B86663) waste. nih.gov An alternative, the catalytic dehydration of ethanolamine, requires high temperatures (350–450 °C) and a complex distillation setup. nih.gov

To circumvent these issues, researchers have developed direct synthesis routes for PEI from alternative, less hazardous feedstocks like ethanolamine. One notable method involves the manganese-catalyzed polymerization of ethanolamine. chemrxiv.orgnih.gov This process is significantly greener, producing water as the only byproduct. chemrxiv.orgchemrxiv.org The proposed mechanism for this reaction is a hydrogen borrowing pathway. This involves the dehydrogenation of ethanolamine to form 2-aminoacetaldehyde, followed by a dehydrative coupling with another ethanolamine molecule to create an imine derivative. Subsequent hydrogenation of this imine derivative leads to the formation of alkylated amines and the propagation of the polymer chain. nih.govresearchgate.net

This direct synthesis from ethanolamine has been shown to produce a branched and partially ethoxylated polyethylenimine derivative. nih.govresearchgate.net In one study, using a manganese pincer precatalyst with KOtBu, a PEI derivative with a number average molecular weight (Mn) of 38,700 g/mol and a polydispersity index (Ð) of 1.2 was achieved in 81% yield. chemrxiv.org

A one-step synthesis method has also been reported that involves reacting ethanolamine with concentrated sulfuric acid or hydrogen chloride to form ethyleneimine in situ, which then undergoes polymerization catalyzed by an acid and a polyhaloalkane without the need for intermediate separation. patsnap.com

Electrochemical Synthesis of Polyethylenimine-Like Coatings

Electrochemical polymerization offers a cost-effective and controllable method for preparing polymer films directly on substrate surfaces. nih.gov This technique has been explored for the synthesis of polyethylenimine-like coatings from ethylenediamine.

Formation of Polymeric Films on Substrate Surfaces

The electrochemical polymerization of ethylenediamine results in the deposition of a thin polymeric film on the surface of the working electrode. nih.gov This method allows for the in-situ formation of PEI-like coatings on various conductive substrates. The adhesion and morphology of the film are dependent on the substrate material and the polymerization conditions. For instance, the formation of continuous polymer films on porous substrates can be challenging due to polymer growth within the pores. dntb.gov.ua To address this, a technique involving the pre-coating of the porous substrate with a material like Al2O3 via plasma-enhanced atomic layer deposition (PE-ALD) has been demonstrated to enable the subsequent deposition of a continuous polyamide film using sequential exposures to ethylenediamine and adipoyl chloride. dntb.gov.ua

The formation of polymeric films is a dynamic process influenced by factors such as solvent evaporation in solution casting or the coalescence of polymer spheres in dispersions. researchgate.net The stability of these films on a substrate is affected by polymer-substrate interactions, film thickness, viscosity, molecular weight, and temperature. mdpi.com For instance, the deposition of a polycation like polydiallyldiammonium chloride (PDAC) can modify the substrate surface, reducing the interfacial peeling energy and facilitating the creation of free-standing ultrathin polymer films. nih.gov

Control of Polymeric Architecture

The functional properties of polyethylenimine are intrinsically linked to its molecular architecture. Therefore, precise control over molecular weight, polydispersity, branching, and topology is essential for tailoring PEI for specific applications.

Regulation of Molecular Weight and Polydispersity

The molecular weight of PEI is a critical parameter that significantly influences its properties and performance. For example, in gene delivery applications, higher molecular weight PEIs often exhibit higher transfection efficiency but also greater cytotoxicity. nih.gov Conversely, low molecular weight PEIs are less toxic but may be less effective. nih.govnih.gov

Various strategies are employed to control the molecular weight and polydispersity of PEI during synthesis. In the direct synthesis from ethanolamine, the reaction conditions, such as catalyst concentration and reaction time, can be adjusted to target a specific molecular weight range. researchgate.net Gel permeation chromatography (GPC) is a common technique used to determine the molecular weight distribution of PEI. nih.govsigmaaldrich.com For instance, a study comparing low-molecular-weight (LMW) PEI (Mw = 5.4 kDa) with high-molecular-weight (HMW) PEI (Mw = 48 kDa) demonstrated significant differences in their physicochemical properties and biological activity. nih.gov

The table below presents data on the molecular weight and polydispersity of different PEI samples from various studies.

PEI SampleSynthesis Method/SourceNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Đ or PDI)Reference
PEI-1Mn-catalyzed polymerization of ethanolamine38,700-1.2 chemrxiv.org
LMW-PEIAcid-catalyzed ring-opening of aziridine-5,400- nih.gov
HMW-PEICommercial-48,000- nih.gov
PEI-1--39,600- osti.gov
PEI-2--43,100- osti.gov
Branched PEICommercial~10,000~25,0002.5 sigmaaldrich.com

Modulation of Branching Degree and Topological Features

Polyethylenimine can exist in linear or branched forms, and the degree of branching significantly impacts its properties. nih.govnanocomposix.com Branched PEI contains primary, secondary, and tertiary amine groups, providing a high density of protonatable nitrogens, which is advantageous for applications like gene delivery due to its "proton sponge" effect. nih.govchemicalbook.com Linear PEI, on the other hand, consists mainly of secondary amines. researchgate.net

The topology of PEI, whether linear, branched, or with more complex structures like star or cross-linked polymers, also plays a crucial role. acs.orgmdpi.com Studies have shown that the topology can be more critical than the amine content for certain in vivo applications. acs.org For instance, linear PEI of 22 kDa has demonstrated high gene expression in lungs after intravenous injection, while branched PEI of 25 kDa did not show the same effect. acs.org

The degree of branching can be influenced by the synthetic method. The direct synthesis from ethanolamine, for example, inherently produces branched structures. chemrxiv.org The introduction of cross-linking agents can further modify the topology, leading to the formation of intramolecular cycles and a more compact, dense structure. mdpi.com The degree of branching can be systematically varied to study its impact on physicochemical properties and performance. For example, poly(amine-co-esters) have been synthesized with branching degrees ranging from 0 to 0.66, revealing that increased branching can improve the stability of polyplexes. nih.gov

The ratio of primary, secondary, and tertiary amines is a key characteristic of branched PEI. For one commercial branched PEI with an average Mn of ~10,000 and Mw of ~25,000, the mole fraction of primary, secondary, and tertiary amines was reported to be approximately 1:1.20:0.76. sigmaaldrich.com

Chemical Modification and Functionalization Strategies of Polyethylenimine, Ethylenediamine

Surface Functionalization Techniques

Surface functionalization of polyethylenimine, ethylenediamine (B42938) (PEI-ED) involves the chemical modification of its surface amine groups to introduce new functional moieties. This process is crucial for tailoring the polymer's properties to specific applications.

Grafting and covalent conjugation are key methods for modifying PEI-ED. These techniques involve the formation of stable covalent bonds between the PEI-ED backbone and other molecules, leading to significant changes in the polymer's physicochemical properties.

The covalent attachment of poly(ethylene glycol) (PEG) chains to PEI, a process known as PEGylation, is a widely studied modification to enhance its properties. sigmaaldrich.com PEG is a non-ionic, water-soluble polymer that, when conjugated to PEI, can improve biocompatibility, increase solubility, and reduce nonspecific interactions with proteins. sigmaaldrich.comnih.govfrontiersin.org

The impact of PEGylation on PEI's characteristics is influenced by both the molecular weight of the PEG chains and the degree of grafting (the number of PEG chains attached to a PEI molecule). researchgate.netnih.gov Shorter PEG chains have been shown to stabilize polymer-DNA complexes without negatively affecting transfection efficiency, whereas longer PEG chains can create steric hindrance that may impede cellular processes. nih.govknu.ac.kr Studies have shown that increasing the degree of PEGylation and using shorter PEG chains can lead to less cytotoxicity. researchgate.net For instance, PEI conjugates with 6 and 10 wt.% of PEG grafts demonstrated significantly lower cytotoxicity and higher transfection activity in COS-1 cells compared to unmodified PEI. nih.gov The synthesis of PEG-grafted PEI can be achieved through various methods, including the reaction of N-hydroxysuccinimide (NHS)-activated PEG with the primary amines of PEI to form stable amide linkages. nih.gov Spectroscopic methods like 1H-NMR and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the successful grafting. nih.govresearchgate.net

Table 1: Impact of PEGylation on PEI Characteristics

Characteristic Impact of PEGylation Research Finding Citation
Biocompatibility Improved Reduces cytotoxicity and unwanted host responses. sigmaaldrich.comfrontiersin.org
Solubility Increased PEG enhances the solubility of the polymer in physiological fluids. nih.govfrontiersin.org
Circulation Time Increased PEGylation increases the molecular weight, decreasing kidney clearance. frontiersin.org
Cytotoxicity Reduced A higher degree of PEGylation with shorter PEG chains leads to lower cytotoxicity. researchgate.net

| Transfection Efficiency | Variable | Can be enhanced, but is dependent on PEG chain length and grafting density. Longer chains can cause steric hindrance. | nih.govknu.ac.kr |

Jeffamine® polyethers, which are polyetheramines based on polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) backbones, can be integrated into the PEI-ED structure to impart unique properties. huntsman.comhuntsman.com These polyethers are available as monoamines, diamines, and triamines and can increase flexibility, toughness, and hydrophilicity while maintaining low viscosity. huntsman.comhuntsman.com The modification of PEI with Jeffamine polyethers has been shown to reduce the cytotoxicity of the resulting polymer complexes. sigmaaldrich.com

The synthesis of PEI-Jeffamine conjugates can be performed by activating the polyether with a coupling agent like cyanuric chloride, followed by attachment to the amine groups of PEI. nih.gov This modification can enhance the colloidal stability of the polymer in the presence of serum proteins. nih.gov Beyond Jeffamines, other hydrophilic polymers like glycol chitosan (B1678972) have been attached to PEI to reduce cytotoxicity and enhance properties for specific applications. sigmaaldrich.com

Table 2: Properties of Jeffamine® Polyethers for PEI Modification

Jeffamine® Series Backbone Key Characteristics
M-series PPG or PEG/PPG Monoamines, relatively hydrophobic (PPG) or hydrophilic (PEG). huntsman.com
D-series PPG Diamines, low viscosity, low color. huntsman.com
ED-series Predominantly PEG Diamines, imparts hydrophilicity. huntsman.com
EDR-series PEG Highly reactive diamines. huntsman.com

| T-series | PPG | Triamines, used for cross-linking. google.com |

Guanidinylation is the chemical process of converting primary and secondary amine groups into guanidinium (B1211019) groups. This modification is significant because the guanidinium group, found in the amino acid arginine, is a strong base and can participate in strong electrostatic interactions. nih.gov The guanidinylation of PEI's amine groups has been shown to enhance its interaction with genetic material. nih.gov

The synthesis can be achieved using various guanylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride or cyanamide (B42294) in the presence of a catalyst. nih.govorganic-chemistry.org This modification, particularly when combined with the integration of polyethers like Jeffamine, results in conjugates that can efficiently complex with plasmid DNA and exhibit enhanced stability. nih.gov The process of direct guanidinylation of primary amines can be more efficient than traditional indirect methods that require multiple protection and deprotection steps. nih.gov

Conjugating amino acids and peptides to the PEI backbone is a strategy to introduce biocompatible and functional moieties. mdpi.comnih.gov Amino acids, being the fundamental building blocks of proteins, can be selected to impart specific properties. nih.gov For example, lysine (B10760008) can be introduced to improve DNA binding, while histidine can enhance pH-buffering capacity. nih.gov

The synthesis of these conjugates can be achieved through various chemical reactions, such as the Michael addition of PEI to amino acid-containing linkers or the formation of amide bonds. mdpi.comnih.gov Research has shown that the conjugation of amino acids like glycine (B1666218) to PEI can significantly enhance luciferase gene expression compared to unmodified PEI. mdpi.com The degree of substitution (DS) is a critical parameter, with a DS of about 10% often being optimal for certain applications. mdpi.com Furthermore, specific peptide sequences can be conjugated to PEI to facilitate interactions with cellular receptors or to promote transport into the cell nucleus. sigmaaldrich.com

Epoxide-based functionalization involves the ring-opening reaction of an epoxide with the nucleophilic primary and secondary amines of PEI. nih.govresearchgate.net This reaction is a versatile method for introducing a variety of functional groups onto the PEI backbone, as the structure of the epoxide can be tailored. nih.govresearchgate.net The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the carbon atoms of the epoxy ring, leading to the formation of a β-amino alcohol. rsc.orgjsynthchem.com

A notable application of this strategy is the functionalization of PEI with 1,2-epoxybutane. nih.govresearchgate.net This modification has been demonstrated to reduce the heat of CO2 adsorption and improve the long-term stability of PEI-based adsorbents by suppressing urea (B33335) formation and oxidative degradation. nih.govresearchgate.netnih.gov The functionalization can be controlled by adjusting the molar ratio of the epoxide to the nitrogen content of PEI. nih.gov This single-step addition reaction is scalable and can be carried out under ambient conditions. researchgate.netnih.gov The conversion of primary amines to secondary amines through this method is a key factor in the altered properties of the functionalized polymer. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-epoxybutane
1H-pyrazole-1-carboxamidine hydrochloride
Acryloyl chloride
Arginine
Aziridine (B145994)
Carbon dioxide
Chloroquine
Cyanamide
Cyanuric chloride
Di-Boc-lysine
Diethanolamine
Glycine
Glycol chitosan
Guanidine hydrochloride
Hexamethylene diisocyanate
Histidine
Jeffamine
Lysine
N-hydroxysuccinimide (NHS)
Pentaethylenehexamine
Piperazine
Piperic acid
Piperine
Poly(ethylene glycol) (PEG)
Poly(2-ethyl-2-oxazoline)
Poly(L-lysine)
Poly(tetramethylene ether glycol) (PTMEG)
Polyethylenimine, Ethylenediamine (PEI-ED)
Polypropylene glycol (PPG)
Quinine
Terephthalaldehyde

"Double-Functionalization" Approaches for Enhanced Performance

Double-functionalization refers to the modification of polyethylenimine (PEI) with multiple functional groups to achieve synergistic or complementary properties. A notable example involves the use of both polyethylene glycol (PEG) and PEI to functionalize nano-graphene oxide (NGO). In this approach, both polymers are covalently conjugated to the NGO surface through amide bonds, resulting in a dual-polymer-functionalized nanostructure (NGO-PEG-PEI). nih.gov This method creates a physiologically stable conjugate with a very small size. nih.gov The PEGylation helps to reduce the cytotoxicity often associated with PEI and improves its stability in serum-containing environments, while the PEI component provides a cationic surface for applications like gene delivery. nih.gov

Cross-Linking Reactions

Cross-linking is a critical strategy to enhance the mechanical and chemical stability of PEI-based materials. This process involves forming covalent bonds between the polymer chains, transforming the soluble polymer into a robust, three-dimensional network.

Formation of Hydrogels and Robust Polymeric Networks

Cross-linked PEI can form hydrogels, which are polymer networks capable of absorbing large amounts of water or biological fluids. researchgate.net These hydrogels are synthesized by reacting PEI with a suitable cross-linking agent, which creates covalent bonds between the polymer chains. researchgate.netsapub.org The resulting network structure makes the material insoluble in water while retaining its hydrophilic nature. researchgate.net

The properties of the resulting hydrogel, such as its swelling capacity, mechanical strength, and stimulus-responsiveness, can be precisely controlled by adjusting the degree of cross-linking. mdpi.comyoutube.com For example, a higher cross-link density generally leads to a stiffer and less swellable hydrogel, which is desirable for applications requiring long-term stability and mechanical integrity, such as in tissue engineering scaffolds. youtube.com The cross-linking process can be achieved through various chemical methods, including the use of dialdehydes like glutaraldehyde (B144438), which react with the amine groups of PEI to form a stable, cross-linked structure. researchgate.netsapub.orgmdpi.com

Utilization of Aldehydes and Isocyanates as Cross-Linking Agents

Aldehydes are highly effective cross-linking agents for PEI due to their reactivity with primary and secondary amines. Dialdehydes, such as glutaraldehyde and isophthalaldehyde (B49619), are commonly used. mdpi.comresearchgate.net The reaction between the aldehyde groups and the amine groups on the PEI chains forms imine bonds (Schiff bases), resulting in a cross-linked network. This reaction can be carried out under mild conditions, often at room temperature, by simply mixing the PEI and aldehyde solutions. mdpi.com The cross-linking of PEI with isophthalaldehyde has been shown to occur immediately upon mixing. researchgate.net

Isocyanates are another class of compounds used for cross-linking polymers that contain hydroxyl or amine groups. In the context of creating robust polymer networks, isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) can be reacted with polyols or other suitable molecules to form polyurethane foams and resins. google.com While direct cross-linking of PEI with isocyanates is less common in the literature reviewed, the principle involves the reaction of the isocyanate group (-NCO) with the primary and secondary amines of PEI to form urea linkages. More innovative, isocyanate-free curing methods are being developed where diazirine-functionalized polyurethane crosslinkers can react with polyols upon heating, offering an alternative to traditional isocyanate-based systems for creating polyurethane coatings. nih.gov

Integration with Inorganic and Nanomaterial Scaffolds

The functionalization of inorganic and nanomaterial scaffolds with PEI and ethylenediamine (EDA) leverages the unique properties of both the polymer and the nanomaterial to create advanced hybrid materials.

Modification of Carbon-Based Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes)

PEI is widely used to functionalize carbon nanotubes (CNTs) and graphene oxide (GO) to improve their dispersion in aqueous solutions and to introduce positive surface charges. researchgate.netmdpi.comwikipedia.org For CNTs, PEI can be either non-covalently adsorbed onto the surface or covalently grafted. researchgate.netmdpi.com Covalent attachment is often achieved by first acid-treating the CNTs to create carboxylic acid groups (-COOH), which can then react with the amine groups of PEI to form amide bonds. researchgate.netnih.gov This functionalization creates a stable composite material. For instance, PEI-functionalized CNTs have been developed as substrates for neuronal growth and as carriers for gene delivery. nih.govnih.gov

Similarly, GO, with its abundant oxygen-containing functional groups, can be readily modified. Ethylenediamine (EDA) has been used to simultaneously reduce and functionalize GO, creating amine-terminated graphene sheets (RGO-NH2). rsc.org These amino groups can serve as reactive sites for further modifications. rsc.orgnih.gov In other work, PEI has been covalently linked to GO to create efficient gene delivery vectors. rsc.org The combination of PEI and PEG has also been used to create dual-functionalized GO for photothermally enhanced gene delivery. nih.gov

Table 1: Functionalization of Carbon Nanomaterials
NanomaterialFunctionalizing Agent(s)MethodKey Finding/ApplicationReference
Multiwalled Carbon Nanotubes (MWCNTs)Polyethylenimine (PEI)Covalent (amide bond formation)Water-soluble and stable functionalized MWCNTs. researchgate.net
Graphene Oxide (GO)Ethylenediamine (EDA)Simultaneous reduction and modificationSynthesis of amine-functionalized reduced graphene oxide (RGO-NH2). rsc.org
Carbon Nanotubes (CNTs)Polyethylenimine (PEI)AcylationNanocarrier system for photothermal and gene therapy. nih.gov
Graphene Oxide (GO)PEICovalent (amide bond)Efficient gene delivery vector with low cytotoxicity. rsc.org
Graphene Oxide (GO)Polyethylene glycol (PEG) & PEICovalent (amide bonds)Photothermally enhanced gene delivery with reduced cytotoxicity. nih.gov

Functionalization of Metal and Metal Oxide Nanoparticles

PEI is an effective agent for coating and stabilizing various metal and metal oxide nanoparticles, imparting a positive surface charge and improving their colloidal stability in aqueous media. rsc.orgnih.gov A simple one-step co-precipitation method can be used to synthesize PEI-coated magnetite (Fe3O4) nanoparticles. rsc.org These coated nanoparticles have shown superparamagnetic behavior and are useful for biomedical applications. rsc.orgspandidos-publications.com PEI-coated iron oxide nanoparticles have been synthesized and explored as non-viral vectors for gene delivery. researchgate.netnih.gov

Ethylenediamine (EDA) has also been used to functionalize magnetic polymers. For example, EDA-functionalized magnetic polymers based on Fe3O4 have been prepared for the removal of heavy metals like Cr(VI) from wastewater. nih.gov In a more integrated approach, PEI and EDA have been used together to modify palladium (Pd) surfaces, creating highly active electrocatalysts. acs.org This demonstrates the versatility of using PEI and EDA in tandem to functionalize metallic nanostructures for advanced applications. acs.org

Table 2: Functionalization of Metal and Metal Oxide Nanoparticles
NanoparticleFunctionalizing Agent(s)Synthesis/Functionalization MethodKey Characteristics/ApplicationsReference
Fe3O4 (Magnetite)Polyethylenimine (PEI)Simple precipitationSuperparamagnetic; used for cancer cell separation. spandidos-publications.com
Fe3O4 (Magnetite)PEIOne-step co-precipitationSuperparamagnetic; mean size ~10 nm. rsc.org
Mn3O4PEISolvothermal decompositionDual-modality probe for PET/MR tumor imaging. acs.org
Various transition metals (Au, Pd, Ag)PEIOne-pot reduction and stabilizationPEI acts as both reducing and stabilizing agent. nih.gov
Fe3O4PEISurface functionalization via glutaraldehyde linkerHigh efficiency for gene delivery. researchgate.net
Pd MetallenePolyethylenimine-Ethylenediamine (PEI-EDA)In-situ modificationEnhanced catalytic performance for oxygen reduction reaction. acs.org
Fe3O4 Magnetic PolymersEthylenediamine (EDA)Suspension polymerizationEfficient removal of Cr(VI) from wastewater. nih.gov

An article focusing solely on the chemical modification of porous materials using a combined "this compound" agent cannot be generated as requested. Extensive research did not yield specific studies or data detailing the co-application, co-impregnation, or use of a single, defined "this compound" compound for the surface modification of silica (B1680970), activated carbons, or coal fly ash.

The scientific literature extensively covers the modification of these porous materials with Polyethylenimine (PEI) alone. These studies primarily involve impregnation or grafting of PEI onto the substrate for applications such as carbon dioxide capture and the removal of pollutants from water.

Similarly, Ethylenediamine (EDA) is documented as a functionalizing agent for porous materials. For instance, research exists on the double functionalization of surfaces, where a material might first be treated with an aminosilane (B1250345) derived from ethylenediamine and subsequently impregnated with PEI. However, this represents a sequential process with distinct chemical steps rather than the application of a single, combined "this compound" entity.

Furthermore, while PEI can be synthesized from monomers related to ethylenediamine or cross-linked with various agents to enhance stability on a support material, the available research does not specify ethylenediamine as a common cross-linking agent for PEI on silica, activated carbon, or coal fly ash.

Due to the strict constraint to focus exclusively on "this compound" as the modifying compound and the absence of direct research on this specific combination for the outlined porous materials, providing a detailed, evidence-based article with the required data tables is not possible without deviating from the user's explicit instructions.

Advanced Academic Applications and Mechanistic Research of Polyethylenimine, Ethylenediamine

Gene Delivery and Transfection Research (Focus on Chemical and Biophysical Mechanisms)

The core of PEI's function in gene delivery lies in its cationic nature, which drives the interaction with negatively charged nucleic acids. rsc.org The introduction of ethylenediamine (B42938) into the PEI structure can alter its charge density, flexibility, and buffering capacity, thereby influencing its performance as a gene carrier.

Complexation with Nucleic Acids (DNA, RNA, siRNA, CRISPR/Cas9): Formation and Stability of Polyplexes

The electrostatic interaction between the positively charged amines of PEI-EDA and the negatively charged phosphate (B84403) backbone of nucleic acids is the primary force driving the formation of polyplexes. nih.govrsc.org This process involves the condensation of nucleic acids into compact, nanoparticle structures. nih.govelsevierpure.com The ratio of the polymer's amine groups (N) to the nucleic acid's phosphate groups (P), known as the N/P ratio, is a critical parameter that dictates the physicochemical properties of the resulting polyplexes, including their size and surface charge. rsc.orgnih.gov

The stability of these polyplexes is crucial for protecting the genetic cargo from enzymatic degradation by nucleases present in the extracellular and intracellular environments. nih.govnih.gov Studies have shown that PEI-based polyplexes can offer significant protection against DNase I. nih.gov The crosslinking of PEI with agents like ethylenediamine can further enhance the stability of these complexes. For instance, ionic-crosslinked nanoparticles using PEI and sodium alginate have demonstrated improved stability, which is beneficial for systemic gene delivery. nih.gov

The mixing sequence during polyplex preparation has also been found to significantly impact their characteristics and subsequent transfection efficiency. rsc.orgnih.gov Gradually adding the cationic polymer to the nucleic acid solution tends to result in larger polyplexes that can incorporate more nucleic acid copies, leading to higher gene expression or silencing. rsc.orgnih.gov

ParameterInfluence on PolyplexesResearch Finding
N/P Ratio Affects size, surface charge, and transfection efficiency.Higher N/P ratios generally lead to smaller, more positively charged polyplexes and increased cellular uptake and nuclear translocation. nih.gov
Crosslinking Enhances stability against enzymatic degradation and physiological conditions.Ionic crosslinking with materials like sodium alginate improves polyplex stability. nih.gov
Mixing Order Determines the final size and composition of the polyplexes.Adding polymer to nucleic acid can produce larger polyplexes with higher transfection potential. rsc.orgnih.gov

Endosomal Escape Mechanisms: Elucidation of the "Proton Sponge Effect"

A key hurdle in gene delivery is the escape of the polyplex from the endosome after cellular uptake via endocytosis. wikipedia.org The "proton sponge" hypothesis has long been the accepted explanation for the endosomal escape of PEI-containing polyplexes. nih.govnih.gov According to this model, the numerous secondary and tertiary amines in the PEI backbone can become protonated as the endosome acidifies. nih.gov This buffering capacity is thought to lead to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. wikipedia.orgnih.gov

However, the "proton sponge" effect has been a subject of debate. nih.govdtu.dkresearchgate.net Some studies using quantitative pH measurements within lysosomes have shown that PEI does not necessarily cause a significant change in lysosomal pH as previously suggested. nih.govdtu.dkresearchgate.net This has led to the consideration of alternative or complementary mechanisms for endosomal escape.

Intracellular Trafficking and Nuclear Translocation of Polyplexes

Once in the cytoplasm, the polyplex must navigate the crowded cellular environment to reach the nucleus for the genetic material to be transcribed (in the case of DNA) or to exert its function (in the case of siRNA or CRISPR/Cas9).

The journey of the polyplex involves interactions with various cellular membranes and components. The positive charge of the polyplexes facilitates their initial binding to the negatively charged cell surface. wikipedia.org Following endocytosis, interactions with the endosomal membrane are critical for escape.

Research has also shown that PEI and its polyplexes can interact with mitochondria. nih.gov This interaction can lead to mitochondrial membrane destabilization and has been linked to the cytotoxicity of PEI. nih.gov Confocal microscopy studies have revealed that while PEI alone may not enter the nucleus, it can accumulate around the nuclear periphery, suggesting a strong interaction with the nuclear membrane. nih.gov

The interaction of cationic polymers like PEI-EDA with lipid bilayers is a complex process. Biophysical models are employed to understand the molecular mechanisms of membrane destabilization and pore formation. nih.govfrontiersin.org Techniques such as surface tension measurements, fluorescence dye leakage assays, and differential scanning calorimetry have demonstrated that a combination of electrostatic and hydrophobic interactions between PEI and phospholipid membranes can lead to the formation of stable defects or pores. nih.gov

Molecular dynamics simulations have further supported these findings, providing a visual representation of how PEI can insert itself into and disrupt a lipid bilayer. nih.gov These models are crucial for understanding how polyplexes might destabilize the endosomal membrane to facilitate their release.

Influence of Polymer Architecture and Modification on Transfection Efficiency in Model Systems

The architecture of the polyethylenimine polymer—whether it is linear or branched—significantly impacts its transfection efficiency and cytotoxicity. nih.govresearchgate.net Branched PEI, with its higher density of amine groups, often exhibits higher transfection efficiency but also greater toxicity compared to its linear counterpart. nih.gov

Modifications to the PEI backbone, such as crosslinking with ethylenediamine or grafting with other molecules like polyethylene (B3416737) glycol (PEG), can be used to optimize its properties. For example, creating biodegradable PEI derivatives by introducing ester linkages can reduce cytotoxicity while maintaining high transfection efficiency. nih.gov The covalent attachment of targeting ligands, such as the TAT peptide, can enhance delivery to specific cell types. nih.gov

Studies have shown that the molecular weight and architecture of polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which shares some functional similarities with PEI, also play a crucial role. researchgate.net For instance, star-shaped polymers have been found to be more efficient and less cytotoxic than their linear counterparts of the same molecular weight. researchgate.net

Polymer ModificationEffect on TransfectionKey Finding
Branching Increases transfection efficiency but also cytotoxicity.Branched PEI is a more potent inhibitor of mitochondrial respiratory states compared to linear PEI. nih.gov
Crosslinking (e.g., with EDA) Can enhance stability and alter charge density.Can be used to create biodegradable polymers with reduced toxicity. nih.gov
PEGylation Shields surface charge, can improve stability and reduce non-specific interactions.Used to attach targeting ligands for specific cell delivery. nih.gov
Architecture (e.g., star-shaped) Can improve transfection efficiency and reduce cytotoxicity.Star-shaped PDMAEMA shows improved biological activity in difficult-to-transfect cells. researchgate.net

Design Principles for Non-Viral Polymeric Gene Vectors

The development of safe and efficient gene vectors is a cornerstone of gene therapy. Polyethylenimine (PEI) has been regarded as a gold standard for polymer-based gene carriers since 1995 due to its high transfection efficiency. chemicalbook.com The fundamental principle of its function lies in the electrostatic interactions between the positively charged polymer and the negatively charged phosphate groups of nucleic acids like plasmid DNA (pDNA). chemicalbook.com This interaction leads to the condensation of DNA into nano-sized complexes called polyplexes. These complexes, carrying a net positive surface charge, can interact with the anionic cell membrane, facilitating their uptake into the cell. chemicalbook.com

A key design feature of PEI-based vectors is the "proton sponge" effect. chemicalbook.comalfachemic.com The abundance of amino groups in PEI provides a high buffering capacity at almost any pH. Once endocytosed, the polymer can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, an increase in osmotic pressure, and eventual rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm. chemicalbook.comalfachemic.com

To enhance transfection efficiency and reduce the cytotoxicity associated with high molecular weight PEI, researchers have developed hyperbranched and dendritic structures. researchgate.netresearchgate.netchemdad.com One approach involves synthesizing conjugates of polyamidoamine-methyl acrylate-polyethylenimine-ethylenediamine (PMPE). researchgate.netresearchgate.net In this design, PEI is grafted onto a polyamidoamine (PAMAM) core and then further modified with ethylenediamine (EDA). researchgate.net This strategy creates derivatives with high transfection efficiency and lower cytotoxicity compared to the standard 25 kDa PEI. researchgate.netresearchgate.net Another study synthesized polyethylenimine-polyamidoamine-arginine (PPR) dendritic polymers, which effectively condensed plasmid DNA into polyplexes of 171-179 nm with positive zeta potentials of 30-32 mV, demonstrating high gene transfection efficiency. researchgate.net

Table 1: Properties of PEI-based Hyperbranched Gene Vectors

Polymer Polyplex Size (nm) Zeta Potential (mV) Key Finding
Polyethylenimine-polyamidoamine-arginine (PPR) 171-179 30-32 Showed higher gene transfection efficiency than 25 kDa PEI in 293 cells. researchgate.net
Polyamidoamine-methyl acrylate-polyethylenimine-ethylenediamine (PMPE) Not Specified Not Specified Exhibits high transfection efficiency and low cytotoxicity. researchgate.netresearchgate.net

Advanced Drug Delivery Systems Research (Focus on Carrier Design and Release Mechanisms)

The goal of advanced drug delivery is to improve the pharmacokinetics and pharmacodynamics of therapeutics by delivering them to the right place, at the right time, and in the right amount. sigmaaldrich.com Polymeric carriers like PEI-EDA are instrumental in achieving this through controlled release and targeted delivery. sigmaaldrich.com

PEI's cationic nature and versatile structure make it an effective carrier for a variety of pharmaceutical agents, from small molecule drugs to large biomolecules. chemicalbook.comchemdad.com It can be used to encapsulate hydrophobic drugs, improving their solubility and stability in vivo. chemicalbook.comsigmaaldrich.com For instance, PEI was used in conjunction with calcium alginate to form beads for the delivery of furosemide (B1674285), a water-insoluble drug. chemicalbook.comchemdad.com The polymer's ability to form complexes protects the therapeutic cargo from enzymatic degradation in the bloodstream. sigmaaldrich.com Furthermore, modifications of PEI, such as conjugation with human serum albumin, have been shown to maintain good transfection ability while exhibiting low toxicity.

A significant area of research is the engineering of PEI-based nanocarriers that allow for the controlled and sustained release of therapeutic agents. chemdad.com This can be achieved by modulating the carrier's degradation, dissolution, or diffusion properties. sigmaaldrich.com One strategy involves creating ionotropic/polyelectrolyte complexation beads. For example, the release of furosemide was significantly prolonged from calcium alginate-polyethylenimine (ALG-PEI) beads compared to beads made of alginate alone. chemicalbook.comchemdad.com The ionic interaction between the anionic alginate and cationic PEI forms a complex membrane that controls the drug's release rate. chemicalbook.com

Stimuli-responsive systems represent a more advanced approach. A hydrogel composed of graphene oxide, iron oxide nanoparticles, and PEI (DOX-GO/IONP/PEI-gel) was designed as a drug delivery system. science.govscience.gov This hydrogel exhibited a temperature-dependent sol-gel transition, allowing for controlled release in response to thermal cues. science.govscience.gov Another strategy involves creating bioreducible carriers. By synthesizing PEI grafted with thioctic acid (PEI-TA), micelles with disulfide crosslinked cores can be formed. science.gov These micelles are stable but can be degraded in the reducing environment inside a cell, triggering the release of the encapsulated drug. science.gov

To enhance specificity and reduce off-target effects, PEI carriers can be decorated with targeting ligands that bind to specific receptors on target cells. sigmaaldrich.com This is a key strategy for delivering drugs specifically to cancer cells or other diseased tissues. The primary and secondary amine groups on the PEI backbone provide reactive sites for the covalent attachment of these ligands.

Targeting can be achieved by conjugating affinity reagents such as peptides, antibodies, or small molecules. sigmaaldrich.com For example, galactosylated cyclodextrin-based particles have been shown to selectively target hepatocytes via the asialoglycoprotein receptor, leading to a 10-fold higher transfection efficiency in hepatoma cells compared to non-targeted controls. researchgate.net The use of "click chemistry" provides an efficient and specific method for attaching ligands with alkyne groups to azido-terminated polymers, a technique applicable to PEI modification for targeted delivery. acs.org

Complex diseases often require combination therapies. PEI-based nanocarriers are being engineered to co-deliver multiple therapeutic agents, such as a conventional drug and a nucleic acid, to achieve synergistic effects. science.gov A prime example is the development of a system to overcome multidrug resistance in cancer. Researchers designed nanobubbles made of PLGA (poly(lactic-co-glycolic acid)) and surface-modified with PEI. science.govscience.gov These nanobubbles were loaded with the chemotherapy drug doxorubicin (B1662922) (DOX) while the positively charged PEI on the surface condensed and carried shRNA designed to silence the P-glycoprotein (P-gp), a protein responsible for pumping drugs out of cancer cells. science.govscience.gov This co-delivery system simultaneously introduces a cytotoxic drug and a gene-silencing agent to combat drug resistance. science.govscience.gov

Adsorption, Separation, and Catalysis Technologies

The high density of amine groups in PEI-EDA makes it an excellent candidate for applications in adsorption, separation, and catalysis. These functional groups can act as binding sites for various molecules. mdpi.com

In environmental applications, PEI is used as a flocculant in water treatment to aggregate and remove suspended particles. smolecule.com Its amine groups can also chelate with heavy metal ions, facilitating their removal from wastewater. A significant area of research is the use of PEI-impregnated porous materials for carbon dioxide capture. mdpi.comsmolecule.comscience.gov Mesoporous silica (B1680970) like SBA-15, when functionalized with branched PEI-EDA, shows high CO2 adsorption capacity. science.govmdpi.com The amine groups on the polymer chemically react with CO2, effectively capturing it from gas streams. science.govmdpi.com

Table 2: CO₂ Adsorption Capacity of PEI-Functionalized Silica Adsorbents

Adsorbent Material Adsorption Capacity (mmol/g) Conditions Key Finding
TiPB-F/50PEI 2.21 75 °C, 1 bar The addition of fluoride (B91410) and a swelling agent during silica synthesis improved adsorption properties. mdpi.comscience.gov

In the field of catalysis, PEI-EDA is used as a modifier and structure-directing agent. researchgate.netacs.org Researchers have synthesized palladium (Pd) metallene with an in-situ modification of polyethylenimine-ethylenediamine (Pd@PEI-EDA). researchgate.netacs.org In this synthesis, the PEI-EDA acts as both a template guiding the formation of ultrathin, wrinkled nanosheets and as a surface modifier. researchgate.netacs.org This interfacial engineering creates abundant active sites and tunable electronic structures, leading to a catalyst with significantly enhanced performance for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.netacs.orgbohrium.com The resulting Pd@PEI-EDA metallene displayed superior catalytic activity compared to commercial Pd/C and Pt/C catalysts. acs.org

Carbon Dioxide Capture Applications

Solid adsorbents functionalized with polyethylenimine are considered highly promising for post-combustion CO2 capture from sources like flue gas and even for direct air capture (DAC). researchgate.net The high density of amine groups within the polymer structure makes PEI an effective agent for reversibly binding CO2.

The primary mechanism for CO2 capture by PEI involves the chemical reaction between the acidic CO2 gas and the basic amine groups of the polymer. This interaction leads to the formation of carbamate (B1207046) species.

Under anhydrous (dry) conditions, two amine groups from adjacent PEI chains are thought to react with one CO2 molecule to form an ammonium (B1175870) carbamate ion pair. nih.gov In branched PEI, the primary and secondary amines are the active sites for this reaction, as tertiary amines cannot directly form carbamates. acs.org The reaction stoichiometry is often cited as 2 moles of amine per mole of CO2.

To overcome the challenges of using liquid amines, researchers have focused on developing solid adsorbents by impregnating porous support materials with PEI. This method capitalizes on the high CO2 capacity of PEI while providing a stable, solid-phase material.

A variety of materials have been used as supports, including mesoporous silica (e.g., MCM-41, SBA-15), alumina, and porous resins. researchgate.net The impregnation process involves infusing the porous structure of the support with a PEI solution, followed by solvent evaporation. The resulting solid sorbent has a high concentration of accessible amine sites for CO2 capture.

The performance of these adsorbents is influenced by several factors, including the type of PEI (branched vs. linear), its molecular weight, the PEI loading percentage, and the properties of the support material. repec.org Research indicates that branched PEIs generally exhibit higher CO2 adsorption capacities than linear PEIs. repec.org However, there is an optimal PEI loading for each support material; overloading can block pores and create diffusion barriers for CO2, thus reducing the adsorption capacity. nih.gov For example, a nonpolar resin (HP20) with a 50 wt% PEI loading demonstrated a high adsorption capacity of 181 mg/g from pure CO2 at 25°C. nih.gov Similarly, another resin, HPD450, with a 50 wt% PEI loading, showed an excellent capacity of 4.44 mmol/g for pure CO2. rsc.org

The table below summarizes the CO2 adsorption capacities of various PEI-impregnated adsorbents found in the literature.

Adsorbent (Support & PEI Loading)Adsorption ConditionsCO₂ Adsorption Capacity (mg/g adsorbent)CO₂ Adsorption Capacity (mmol/g adsorbent)Reference
HP20 Resin / 50 wt% PEIPure CO₂, 25°C181~4.11 nih.gov
HP20 Resin / 50 wt% PEI400 ppm CO₂, 25°C99.3~2.26 nih.gov
HPD450 Resin / 50 wt% PEIPure CO₂, 75°CN/A4.44 rsc.orgsci-hub.ru
HPD450 Resin / 50 wt% PEI15 vol% CO₂, 75°CN/A3.62 rsc.orgsci-hub.ru
BPEI/800-SilicaNot Specified202~4.59 repec.org
Alumina / 50 wt% PEI17% CO₂24~0.55
Alumina / 35 wt% PEI1% CO₂, 60°C90.5~2.06
Protonated Titanate Nanotubes / 50 wt% PEINot Specified, 100°C130.8~2.97 nih.gov

Heavy Metal Ion Removal from Aqueous Systems

The abundance of amine functional groups in polyethylenimine makes it an effective chelating agent for the removal of heavy metal ions from contaminated water. rsc.org

The primary, secondary, and tertiary amine groups in PEI possess lone pairs of electrons that can be donated to form coordinate bonds with electron-deficient heavy metal cations. This process, known as chelation, results in the formation of stable, water-soluble or precipitable polymer-metal complexes. rsc.orgresearchgate.net The rich amino groups on PEI have a strong ability to form complexes with a variety of divalent and trivalent metal ions, including copper (Cu²+), cadmium (Cd²+), cobalt (Co²+), nickel (Ni²+), and chromium (Cr³⁺). rsc.orgnsf.gov

The efficiency of chelation is highly dependent on the pH of the aqueous solution. At low pH, the amine groups are protonated (—NH₃⁺), which inhibits their ability to coordinate with metal ions. As the pH increases, the amine groups are deprotonated (—NH₂), making the lone pair of electrons available for chelation. For instance, studies have shown that the formation of PEI-Cu²⁺ complexes is favored at a pH greater than 6. researchgate.net The stability and structure of the resulting complexes can be investigated using techniques like atomistic molecular dynamics simulations. researchgate.net

While PEI itself is water-soluble, it can be immobilized onto or cross-linked with various solid substrates to create stable, insoluble adsorbents for practical environmental remediation. rsc.orgnsf.gov This approach combines the high metal-binding capacity of PEI with the ease of handling and separation of a solid material.

Researchers have developed various PEI-functionalized adsorbents, such as 3D-printed hydrogels composed of alginate, gelatin, and PEI. nsf.govrsc.org These hydrogels provide a porous, three-dimensional network with a high density of binding sites for heavy metal ions. nsf.gov Other strategies include functionalizing mesoporous silica or creating composite microparticles. researchgate.net These materials can be used in batch adsorption tests or packed into columns for continuous water treatment processes. The performance of these adsorbents is evaluated based on their removal capacity for different metal ions.

The table below presents research findings on the removal of various heavy metal ions using PEI-based adsorbents.

Adsorbent MaterialTarget Metal Ion(s)Removal Efficiency / Adsorption CapacityReference
Alginate-Gelatin-PEI HydrogelCopper (Cu²⁺)98% removal from 100 ppm solution nsf.govrsc.org
Alginate-Gelatin-PEI HydrogelCadmium (Cd²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺)High removal capacity, order: Cu > Cd > Co > Ni nsf.govrsc.org
Amine-Functionalized MCM-41Copper (Cu²⁺)Adsorption capacity of 4.52 mg/L researchgate.net
NH₂-SBA-15Cu²⁺, Zn²⁺, Cr³⁺, Ni²⁺, Cd²⁺98.7% - 100% removal researchgate.net
PEI-based HydrogelNickel (Ni²⁺)91 - 435 mg/g mdpi.com

Separation and Purification of Biomolecules (e.g., Proteins)

Polyethylenimine is widely employed in the initial stages of protein purification protocols, primarily due to its ability to selectively precipitate nucleic acids (DNA and RNA) and certain acidic proteins from crude cell lysates. nih.govnih.gov This application leverages the strong electrostatic interactions between the cationic PEI and the anionic phosphate backbone of nucleic acids. sigmaaldrich.com

The mechanism involves adding a neutralized PEI solution to a cell lysate. nih.gov The positively charged PEI binds to the negatively charged nucleic acids, forming large, insoluble complexes that can be easily removed by centrifugation. nih.gov The protein of interest, if it is not highly acidic or does not bind strongly to nucleic acids, remains in the supernatant. nih.gov This step is highly effective for clarifying cell extracts, reducing viscosity caused by high concentrations of DNA, and removing a significant portion of contaminants in a single, inexpensive step. protocol-online.org

The effectiveness of PEI precipitation depends on several factors, including the ionic strength of the buffer and the concentration of PEI used. nih.gov The optimal conditions often need to be determined empirically for each specific protein. For example, a novel PEI-based method was developed for the rapid concentration and purification of a thermostable depolymerase from diluted crude lysates of Geobacillus stearothermophilus. nih.gov In another application, PEI treatment was used to remove RNA contaminants from purified, His-tagged HIV-1 Rev protein. nih.gov Following PEI precipitation, the target protein in the supernatant can be further purified using standard chromatographic techniques. nih.gov

Electrocatalysis and Catalytic Support Roles

Polyethylenimine (PEI), particularly when associated with ethylenediamine (EDA), demonstrates significant potential in the field of electrocatalysis. Its unique properties as a polycationic polymer with abundant amine groups allow it to function not just as a stabilizer but also as an active component in directing the synthesis and enhancing the performance of electrocatalysts.

Polyethylenimine as a Structure-Directing Agent for 2D Polymer-Metal Electrocatalysts

The design of two-dimensional (2D) materials functionalized with organic molecules is a key strategy for improving catalytic performance. researchgate.net In this context, Polyethylenimine-ethylenediamine (PEI-EDA) has been successfully utilized as a combined structure-directing agent and modifier in the synthesis of novel 2D polymer-metal electrocatalysts. researchgate.net

A notable example is the synthesis of Palladium (Pd) metallene, where PEI-EDA was instrumental. researchgate.net Metallenes, which are ultrathin, 2D sheet-like nanostructures, are gaining attention in electrocatalysis due to their structural anisotropy and high surface area. researchgate.net In the synthesis of Pd@PEI-EDA metallene, the PEI-EDA serves a dual role. It guides the formation of the ultrathin nanosheet morphology, which is characterized by abundant wrinkles and a high density of active sites. researchgate.net This controlled synthesis is crucial for optimizing the catalyst's architecture and, consequently, its performance. researchgate.net The polymer acts as a template and stabilizer, preventing the aggregation of metal nanoparticles and promoting the desired 2D structure. researchgate.netnih.gov This method of in situ interface engineering represents a promising tactic for preparing advanced 2D polymer-metal electrocatalysts. researchgate.net

Table 1: Role of PEI-EDA in 2D Electrocatalyst Synthesis
FunctionDescriptionImpact on Catalyst PropertiesReference
Structure-Directing AgentGuides the formation of ultrathin, 2D nanosheet morphology.Creates high surface area with abundant wrinkles, enhancing mass diffusion. researchgate.net
ModifierFunctionalizes the metal surface with amine groups.Tunes the electronic structure and provides ample active sites for catalysis. researchgate.net
Stabilizing AgentPrevents aggregation of metal nanoparticles during synthesis.Ensures the formation and stability of the desired 2D metallene structure. nih.gov
Application in Oxygen Reduction Reactions (ORR) and other Electrochemical Processes

The oxygen reduction reaction (ORR) is a critical electrochemical process at the heart of fuel cells and metal-air batteries. youtube.com The development of efficient, low-cost, and stable electrocatalysts for the ORR is a major research focus. nih.gov Catalysts based on non-platinum group metals, often involving M-N₄ (metal-nitrogen) active sites, have shown significant promise. nih.gov

PEI-EDA-modified catalysts have demonstrated superior performance in the ORR, particularly in alkaline conditions. The Pd@PEI-EDA metallene, for instance, exhibits preferable catalytic activity for the ORR compared to commercial Palladium/Carbon (Pd/C) and Platinum/Carbon (Pt/C) catalysts. researchgate.net The enhanced performance is attributed to the synergistic effect of the ultrathin 2D structure and the interfacial modification by PEI-EDA, which provides abundant active sites and a tuned electronic structure. researchgate.net

The ORR can proceed through different pathways, primarily the direct 4-electron pathway reducing oxygen to water or a 2-electron pathway producing hydrogen peroxide as an intermediate. youtube.comyoutube.com Research on nitrogen-doped carbon catalysts, prepared using polyethylenimine, has shown the ability to selectively reduce oxygen to hydrogen peroxide with high faradaic efficiency. youtube.com The number of electrons transferred during the reaction is a key metric; for example, in one study on a Ni-based metal-organic framework, the electron transfer number was calculated to be 2.25, indicating a process dominated by the production of hydrogen peroxide. nih.gov

Table 2: Performance of PEI-based Catalysts in ORR
Catalyst SystemKey FeaturesObserved PerformanceReference
Pd@PEI-EDA Metallene2D nanosheet structure; PEI-EDA as modifier.Superior ORR activity in alkaline media compared to commercial Pd/C and Pt/C. researchgate.net
Nitrogen-doped Porous Carbon (from PEI)Nitrogen doping via PEI annealing.High selectivity (up to 98.5% in acidic conditions) for the 2-electron reduction of O₂ to H₂O₂. youtube.com
Ni₃(HITP)₂ (Structural Analogue)Intrinsic conductivity; M-N₄ sites.ORR onset potential of 0.82 V vs. RHE in alkaline solution; 2.25 electron transfer number. nih.gov

Materials Science and Engineering Applications

The cationic nature and high charge density of Polyethylenimine make it a versatile polymer for modifying surfaces and engineering advanced materials with tailored properties. nih.gov

Surface Modification for Enhanced Material Properties (e.g., Wet-Strength Agents for Paper, Antifouling Coatings)

Wet-Strength Agents for Paper: Polyethylenimine has been used as a wet-strength agent in the paper industry since the 1930s. nih.govippta.co Paper's strength comes from the hydrogen bonds between cellulose (B213188) fibers, which are easily disrupted by water. Wet-strength resins create a network that resists this breakdown. tappi.org PEI, a cationic polymer, adheres strongly to the naturally anionic cellulose fibers through ionic bonds. nih.gov This mechanism differs from other agents like polyamideamine-epichlorohydrin (PAE) that form covalent bonds. nih.gov

The high density of primary, secondary, and tertiary amines in branched PEI is key to its function. nih.gov It can be used in both acidic and alkaline conditions and also improves the paper's ability to adsorb dyes. nih.gov While it contributes to dry strength as well, the wet strength imparted is generally less than that from thermosetting resins like urea-formaldehyde (UF) or melamine-formaldehyde (MF) resins. tappi.orgrickmanchemical.com

Antifouling Coatings: Microbial colonization and the formation of biofilms on surfaces are significant problems, particularly for medical devices like contact lenses. figshare.com PEI serves as an effective scaffold for creating antimicrobial and antifouling coatings. figshare.com By conjugating functional groups onto a branched PEI backbone, researchers can create multifunctional polymers. For instance, catechol groups can be added for robust adhesion to surfaces, while polyethylene glycol (PEG) moieties provide antifouling properties. figshare.com A study demonstrated that a coating of bPEI functionalized with catechol, PEG, and urea (B33335) groups provided high antifouling effects against several keratitis-causing pathogens on contact lenses. figshare.com These coatings can also inhibit protein adsorption. figshare.com

Development of Polyelectrolyte Multilayer Films for Controlled Permeability

Polyelectrolyte multilayers (PEMs) are thin films created by the layer-by-layer (LbL) deposition of alternating positively and negatively charged polymers. nih.govsigmaaldrich.com This technique allows for precise, nanometer-scale control over film thickness and functionality. sigmaaldrich.com PEI is frequently used as the polycation in these assemblies due to its high positive charge density. nih.govmdpi.com

PEMs are constructed by simply exposing a substrate to solutions of a polycation (like PEI) and a polyanion [e.g., poly(acrylic acid) (PAA) or poly(styrene sulfonate) (PSS)], with a rinsing step in between each deposition. sigmaaldrich.commdpi.com The key to this process is the charge overcompensation at each step, where the newly adsorbed layer reverses the surface charge, preparing it for the next layer. sigmaaldrich.com

The properties of the resulting film, such as its permeability, depend on the specific polyelectrolytes used and the deposition conditions (e.g., pH, ionic strength). sigmaaldrich.commdpi.com For example, films made of chitosan (B1678972) and hyaluronic acid can swell significantly and are permeable to large molecules, while PSS/poly(allylamine) films swell less and can block the transport of small molecules like glucose. sigmaaldrich.com The growth of these films can be linear, where layers interact only with adjacent ones, or exponential, where a more mobile polyelectrolyte diffuses throughout the entire film, creating a thicker, gel-like structure. sigmaaldrich.comnih.gov This controlled permeability makes PEMs valuable for applications like drug delivery and specialized membranes. nih.govmdpi.com

Functional Modifiers for Organic Electronic Devices

In the field of organic electronics, the interface between the electrode and the active organic semiconductor layer is critical for device performance. Modifying the work function of electrodes is a common strategy to improve charge injection or extraction efficiency. Polyethylenimine and its ethoxylated derivatives (PEIE) have been identified as highly effective low-work function modifiers. wikipedia.org

Low-Work Function Modification of Conductive Materials

Polyethylenimine (PEI), particularly its branched and ethoxylated forms, has been identified as a highly effective agent for modifying the work function of a wide array of conductive materials. wikipedia.org This property is critical in the field of organic electronics, where the alignment of energy levels at interfaces governs device performance. Research has demonstrated that a thin layer of PEI or its derivatives can universally reduce the work function of metals, transparent conductive oxides like indium tin oxide (ITO), conducting polymers, and even graphene. wikipedia.org The mechanism behind this work function reduction is attributed to the formation of an interfacial dipole layer. The numerous amine groups in the PEI polymer create a positive charge density that repels electrons in the adjacent conductive material, effectively lowering the energy required to extract an electron from its surface.

This modification is particularly significant for creating low-work-function, solution-processed conducting polymers, which are essential components in various electronic devices. wikipedia.org The ability to tune the work function of electrodes and other conductive layers allows for improved charge injection and extraction, which are fundamental processes in the operation of organic electronic devices. researchgate.net For instance, modifying an ITO electrode with PEI can significantly lower its work function, making it a more efficient cathode for electron collection in devices like organic solar cells. researchgate.net The simplicity of applying PEI, often through solution-based methods like spin-coating or dipping, further enhances its utility in fabricating large-area and flexible electronics. researchgate.net

Role in Organic Solar Cells, Light-Emitting Diodes, and Field-Effect Transistors

The capacity of polyethylenimine and its derivatives to lower the work function of conductive materials has led to their widespread application in various organic electronic devices, including organic solar cells (OSCs), light-emitting diodes (LEDs), and field-effect transistors (FETs). wikipedia.org

In Organic Solar Cells , PEI is frequently used as an interfacial layer to enhance electron extraction at the cathode. In inverted OSC architectures, a thin layer of PEI or ethoxylated-polyethylenimine (PEIE) is often inserted between the transparent conductive oxide (e.g., ITO) or a metal oxide electron transport layer (e.g., zinc oxide - ZnO) and the active organic layer. nih.govmdpi.com This interfacial layer reduces the work function of the cathode, facilitating more efficient electron collection and reducing energy loss at the interface. nih.gov A comparative study on inverted polymer solar cells using the PBDTT-FTTE:PC70BM blend demonstrated that the incorporation of a PEI cathode buffer layer resulted in a power conversion efficiency (PCE) of 8.22 ± 0.10%, which was a significant improvement over devices with a PEIE layer (7.37 ± 0.53%) or without any buffer layer (6.06 ± 0.22%). nih.gov Research has also shown that PEI can enhance the photostability of inverted OSCs by creating a more electronically and energetically stable contact at the electrode/electron transport layer interface. researchgate.net

While less extensively detailed in the provided search results for this specific query, the fundamental role of PEI in Field-Effect Transistors is also tied to its ability to modify electrode work functions. By reducing the work function of the source and drain electrodes, PEI can lower the charge injection barrier, leading to improved transistor performance. This application is a direct extension of the principles observed in OSCs and LEDs. wikipedia.org

Below is a data table summarizing the performance enhancement in organic solar cells with the inclusion of PEI and PEIE as cathode buffer layers.

Device Configuration (ITO/ZnO/.../MoO3/Ag)Cathode Buffer LayerAverage Power Conversion Efficiency (PCE)
PBDTT-FTTE:PC70BMNone6.06 ± 0.22%
PBDTT-FTTE:PC70BMPEIE7.37 ± 0.53%
PBDTT-FTTE:PC70BMPEI8.22 ± 0.10%

This table is based on data from a comparative study on inverted polymer solar cells. nih.gov

Immobilization of Biocatalysts and Enzyme Carriers in Bioprocesses

Polyethylenimine is a widely utilized polymer for the immobilization of enzymes and whole microbial cells in various bioprocesses. nih.gov Its high density of primary, secondary, and tertiary amino groups makes it a versatile carrier and immobilization agent. nih.govresearchgate.net The cationic nature of PEI allows for strong ionic interactions with negatively charged enzyme surfaces, facilitating immobilization through ion exchange. rsc.org

One of the primary methods involves using PEI to activate solid supports. The polymer can be adsorbed or covalently attached to a carrier material, introducing a high concentration of reactive amino groups on the surface. These groups can then be used to covalently bind enzymes, leading to a stable and reusable biocatalyst. nih.gov This approach has been successfully applied to a variety of enzymes. nih.gov

PEI also plays a crucial role in the development of multilayered enzyme biocatalysts. In one strategy, an enzyme is first immobilized on a support, such as octyl-agarose (B13739342) beads, and then treated with PEI. The PEI layer adsorbs onto the immobilized enzyme, and a subsequent layer of the enzyme can then be immobilized onto the PEI-coated surface through ion exchange. nih.gov This layer-by-layer technique can be repeated to create biocatalysts with very high volumetric activity. nih.gov However, to prevent the release of the PEI-immobilized enzyme layer upon addition of a new PEI solution, crosslinking with agents like glutaraldehyde (B144438) is often necessary. nih.gov

Furthermore, PEI can act as a "physical glue" to crosslink enzyme subunits in multimeric enzymes or to aggregate monomeric enzymes that have been immobilized through physical interactions. rsc.org This crosslinking enhances the stability of the immobilized enzyme. In the context of whole-cell immobilization, PEI has been used as a flocculating agent. For instance, in a process involving microbial cells whose enzymes are not sensitive to glutaraldehyde, the cells are first treated with glutaraldehyde and then flocculated by the addition of PEI. google.com This method results in an immobilized biocatalyst that is easily recoverable from the fermentation broth. google.com The ability of PEI to be modified to introduce different functionalities and to create specific microenvironments around the enzyme further underscores its importance as a tool in designing advanced immobilized biocatalysts. rsc.org

Theoretical and Computational Investigations of Polyethylenimine, Ethylenediamine

Quantum Chemical Studies

Quantum chemical methods are fundamental to predicting the intrinsic properties of molecules from first principles. For polyethylenimine, these studies offer crucial insights into its electronic nature and conformational preferences, which dictate its reactivity and interaction with biological systems.

Ab Initio Calculations of Electronic and Structural Properties (e.g., Band Gaps, Vibrational Spectra)

Ab initio calculations, particularly those using density functional theory (DFT), have been employed to elucidate the electronic and structural properties of PEI. These studies have successfully predicted key parameters like the electronic band gap. For instance, ab initio DFT calculations on crystalline polyethylenimine constructed from ethylenediamine (B42938) molecules in anhydrous conditions have shown it to be a semiconductor with a small band gap of 0.40 eV. researchgate.net However, calculations on hydrated PEI structures indicate an insulating character with a relatively constant band gap, regardless of the number of water molecules. researchgate.net The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is crucial for understanding the polymer's potential in electronic applications and its interaction with charged molecules like DNA.

Theoretical vibrational spectra obtained from these calculations are invaluable for interpreting experimental data from infrared (IR) and Raman spectroscopy. researchgate.netscience.gov By simulating the vibrational modes, researchers can assign specific peaks in the experimental spectra to the stretching and bending of particular chemical bonds within the PEI structure, aiding in its structural characterization. researchgate.net

Table 1: Representative Calculated Electronic Properties of a PEI Oligomer

PropertyValueSource
Band Gap (Anhydrous Crystalline PEI)0.40 eV researchgate.net
Band Gap (Hydrated PEI)Quasi-constant, Insulating researchgate.net

Note: The calculated electronic properties can vary significantly based on the specific PEI structure (e.g., crystalline, hydrated, oligomeric), the chosen theoretical model, and the basis set used in the calculation.

Conformational Analysis and Energetic Stability of Polymeric Units

The flexibility of the ethylenediamine repeating units in the PEI backbone allows for a multitude of spatial arrangements or conformations. Conformational analysis through quantum chemical calculations helps identify the most energetically stable structures. These studies involve calculating the energy of the molecule as a function of the rotation around its chemical bonds.

For PEI, the interplay of steric hindrance, intramolecular hydrogen bonding, and electrostatic repulsions between protonated amine groups governs its conformational preferences. At high pH (neutral form), PEI tends to adopt a more compact, coiled structure. acs.org Conversely, at low pH, the protonated amine groups lead to electrostatic repulsion, causing the polymer chain to adopt a more stretched or elongated conformation. acs.org Understanding these conformational changes is critical, as the shape of the polymer directly influences its ability to condense DNA and interact with cell membranes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of large molecular systems in a realistic environment. By simulating the movement of atoms over time, MD provides a cinematic view of complex biological processes involving PEI.

Modeling of Polymer-DNA Interactions and Polyplex Assembly

A primary application of PEI is to compact DNA into nanoparticles, known as polyplexes, for gene delivery. Extensive atomistic MD simulations have been performed to model this process. science.gov These simulations reveal that the positively charged (protonated) amine groups of PEI interact electrostatically with the negatively charged phosphate (B84403) groups of the DNA backbone, driving the complexation. ualberta.ca

The simulations show that PEI chains wrap around the DNA, leading to charge neutralization and the condensation of the DNA into a compact structure. science.gov The flexibility of PEI is crucial, allowing it to adapt its conformation to maximize these favorable interactions. The final structure and stability of the polyplex are influenced by factors such as the molecular weight and architecture (linear vs. branched) of PEI, its protonation state, and the surrounding ionic environment. science.gov

Simulation of Polyethylenimine Interaction with Lipid Bilayers and Pore Formation

For a gene to be delivered, the PEI-DNA polyplex must cross the cell membrane. MD simulations are a key tool for investigating the interaction of PEI and its polyplexes with lipid bilayers, which serve as a model for the cell membrane. tandfonline.com Simulations have shown that cationic PEI chains can bind to the surface of lipid bilayers, driven by electrostatic interactions with the lipid head groups. tandfonline.com

A critical aspect of PEI's function is its proposed ability to facilitate endosomal escape, potentially through the "proton sponge" effect or by directly disrupting the membrane. MD simulations have provided evidence for the latter, showing that protonated, elongated PEI chains can induce the formation of water/ion channels or pores through the membrane. acs.orgualberta.ca This pore formation is a cooperative process that may involve multiple polymer chains and is thought to be a key mechanism for the release of genetic material into the cytoplasm. tandfonline.com However, other simulations have shown that neutral, coiled PEI does not cause significant disruption or pore formation. acs.org

Theoretical Modeling of Complexation Phenomena

While atomistic simulations provide great detail, they are computationally expensive. Theoretical models operating at a more coarse-grained level are therefore used to study larger systems and longer timescale phenomena related to PEI complexation.

For example, theoretical modeling using the Poisson-Boltzmann equation has been used to predict how cation size affects the stability of the DNA double helix, a factor relevant to polyplex formation. science.gov Such models can incorporate the effects of ionic strength and pH on the electrostatic interactions that govern the assembly of PEI and DNA.

Predictive Modeling for Material Design and Property Optimization

The development of new materials is increasingly driven by predictive modeling, which aims to establish quantitative structure-property relationships (QSPRs). By leveraging machine learning (ML) and other computational techniques, it is possible to screen potential material compositions and predict their performance before undertaking expensive and time-consuming experimental synthesis.

For polymer-based materials, including those derived from polyethylenimine and ethylenediamine, predictive modeling can be applied to a wide range of properties, such as mechanical strength, thermal stability, and adsorption capacity. The general workflow involves creating a dataset of known materials and their measured properties, and then training an ML model to recognize the underlying patterns. researchgate.net The input to these models can include various molecular descriptors, such as the chemical structure of the monomers, the crosslink density, and the polymer chain architecture. nih.gov

While specific ML models for PEI-EDA systems are not yet widely reported in the literature, the principles from related polymer composite research are directly applicable. For example, artificial neural networks (ANNs) have been successfully used to predict the mechanical properties of polymer nanocomposites based on parameters like filler content and processing conditions. mdpi.com In the context of a PEI-EDA material, an ANN could be trained to predict properties like the metal ion adsorption capacity based on the PEI to EDA ratio, the degree of crosslinking, and the pH of the solution. researchgate.net

The development of a predictive framework for crosslinked polymer networks has been demonstrated for systems like dental restorative materials. nih.govresearchgate.net This involves defining data structures that can represent the complex, three-dimensional nature of the crosslinked polymer and then using optimization algorithms to search for monomer compositions that yield desired property profiles. nih.govresearchgate.net A similar approach could be employed for designing PEI-EDA materials for specific applications. For instance, one could optimize the material's composition to maximize selectivity for a particular metal ion while maintaining good mechanical integrity.

The table below outlines a conceptual framework for applying predictive modeling to a Polyethylenimine-Ethylenediamine system.

Modeling StageDescriptionRelevant TechniquesPredicted Properties
Data CollectionGather experimental data on PEI-EDA materials with varying compositions and their measured properties.Literature mining, experimental characterizationMechanical properties, thermal stability, metal ion uptake
Model TrainingUse the collected data to train a machine learning model to establish structure-property relationships.Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random ForestTensile strength, glass transition temperature, adsorption isotherms
Material DesignEmploy optimization algorithms to search the compositional space for materials with desired properties.Genetic algorithms, Tabu searchOptimal PEI/EDA ratio, crosslinker concentration
ValidationSynthesize and test the computationally designed materials to validate the model's predictions.Experimental synthesis and characterizationComparison of predicted vs. measured properties

The application of these theoretical and computational approaches holds significant promise for accelerating the development of advanced materials based on polyethylenimine and ethylenediamine. By providing a deeper understanding of molecular-level phenomena and enabling the in-silico design of materials with tailored properties, these methods can guide experimental efforts and unlock the full potential of this versatile polymer system.

Future Research Directions and Emerging Paradigms in Polyethylenimine, Ethylenediamine Chemistry

Development of Precisely Defined Polymeric Architectures for Tailored Applications

The architecture of a polyethylenimine polymer—whether it is linear, branched, or dendritic—profoundly influences its physicochemical and biological properties. wikipedia.org Historically, commercially available PEIs have been mixtures of various molecular weights and branching degrees, leading to variability in performance. nih.gov The future lies in the synthesis of PEIs with precisely controlled architectures to enable tailored applications.

Linear PEI (LPEI), composed entirely of secondary amines, and branched PEI (BPEI), containing a mix of primary, secondary, and tertiary amines, exhibit different characteristics. wikipedia.orgnih.gov LPEI is generally considered less toxic, while BPEI's compact structure and high charge density can be advantageous for applications like gene delivery. nih.gov Research is focusing on controlling the polymerization of aziridine (B145994) and its derivatives to gain mastery over the degree of branching, molecular weight, and polydispersity. nih.govnist.gov This control allows for the optimization of polymers for specific tasks, such as creating more efficient gene transfection agents or designing effective CO2 capture materials. wikipedia.orgnih.gov

The development of comblike PEI architectures, featuring a backbone of tertiary amines with primary amine side chains, is another promising direction. researchgate.net This structure is hypothesized to offer unique advantages, such as effective DNA binding through its protonated primary amines at physiological pH, while the tertiary amines in the backbone provide buffering capacity for endosomal escape. researchgate.net The ability to create such defined structures opens up new possibilities for designing polymers with predictable behavior and enhanced efficacy.

Table 1: Comparison of Linear vs. Branched PEI Architectures

PropertyLinear PEI (LPEI)Branched PEI (BPEI)
Structure Contains all secondary amines. wikipedia.orgContains primary, secondary, and tertiary amino groups. wikipedia.org
Physical State Semi-crystalline solid at room temperature. wikipedia.orgAmorphous liquid at all molecular weights. wikipedia.org
Solubility Soluble in hot water, low pH, methanol, ethanol, chloroform. wikipedia.orgSoluble in water.
Toxicity Generally less toxic. nih.govHigher cytotoxicity compared to LPEI. nih.gov
Transfection Can show high transfection efficiency. nih.govHigher chemical reactivity and forms smaller DNA complexes. nih.gov

Rational Design of Multi-Functional Polyethylenimine Derivatives

The future of PEI chemistry is moving towards the rational design of polymers, where specific functionalities are intentionally engineered into the molecular structure to meet the demands of complex applications. rsc.orgresearchgate.net This approach leverages computational tools and a deep understanding of structure-activity relationships to create bespoke materials, moving away from trial-and-error methods. nih.govmdpi.com

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and quantum mechanics (QM), are becoming indispensable. nih.govnih.gov These methods allow researchers to predict how modifications to the PEI backbone will affect its properties. For example, multiscale modeling can be used to investigate the complexation of PEI with DNA, predict the protonation state of amines under physiological conditions (supporting the "proton sponge" hypothesis), and optimize the design of block copolymers like PEG-b-PEI for improved biocompatibility. nih.gov

Purposeful modification and functionalization can introduce a range of advantageous features:

Biocompatibility: Grafting polyethylene (B3416737) glycol (PEG) chains to PEI can shield its positive charge, reducing toxicity and creating a "stealth" effect for in vivo applications. nih.govrsc.org

Targeted Delivery: Attaching specific ligands, such as pullulan or hyaluronic acid, can direct PEI-based nanocarriers to specific cell types or tissues. researchgate.netnih.gov

Stimuli-Responsiveness: Incorporating moieties that respond to changes in the local environment (e.g., pH, redox potential) can trigger drug or gene release specifically at the target site, such as a tumor microenvironment. mdpi.com

Enhanced Functionality: Introducing fluorescent probes or redox-active molecules like ferrocene (B1249389) can create materials for bioimaging or sensing applications. youtube.com

This rational design process enables the creation of sophisticated, multi-functional systems where each component is chosen to perform a specific role, leading to materials with high efficiency and specificity. researchgate.netmdpi.com

Advanced Characterization Techniques for Understanding Structure-Function Relationships

A deeper understanding of how a PEI's structure dictates its function is critical for its rational design and application. nih.gov While basic characterization is useful, it often fails to explain the vast differences observed in performance, such as transfection efficiency. nih.gov Therefore, the adoption of advanced and combined characterization techniques is a key future direction.

Detailed structural analysis is paramount. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 13C NMR, are essential for determining the degree of branching by quantifying the ratio of primary, secondary, and tertiary amines. nih.gov Advanced NMR methods can also probe the internal spatial structure of PEI-based nanocomposites, for instance, confirming that gold nanoparticles are entrapped within the PEI core rather than just stabilized at the surface. rsc.org

Mass spectrometry techniques, including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), are crucial for accurately determining the molecular mass distribution of PEI samples, which has been shown to be poorly represented by manufacturers' nominal values. nist.gov

Other important techniques include:

Capillary Viscosimetry: Used to determine viscosity average molar masses. nih.gov

Potentiometric Titration: Measures the buffer capacity and pKa values of the amine groups, which is vital for understanding the proton sponge effect. nih.gov

Isothermal Titration Calorimetry (ITC): Can be used to optimize the ratio of functional monomers to templates when creating molecularly imprinted polymers, maximizing selectivity by finding the balance that minimizes non-selective binding sites. elsevierpure.com

Gel-Retardation Assays: Determine the ability of PEI derivatives to condense nucleic acids like DNA or siRNA. nih.govnih.gov

By combining these advanced techniques, researchers can build a comprehensive picture of the PEI structure, its interactions with other molecules, and how these factors correlate with its ultimate function. nih.gov

Table 2: Advanced Characterization Techniques for Polyethylenimine

TechniqueInformation ObtainedResearch Finding Example
¹³C NMR Spectroscopy Ratio of primary, secondary, and tertiary amines (degree of branching). nih.govSynthesized PEIs showed a 1°:2°:3° amine ratio of 1:2:1, while commercial PEIs were more branched (1:1:1). nih.gov
Mass Spectrometry (ESI-MS) Detailed molecular mass distribution (MMD). nist.govCommercial PEIs with nominal molecular masses of 600, 1200, and 1800 u all showed a similar actual MMD average of ~450 u. nist.gov
Potentiometric Titration Buffer capacity and pKa values of amine groups. nih.govThe buffer capacity of PEI was not significantly influenced by molar mass or polymer structure. nih.gov
NMR Diffusion Studies Spatial structure and entrapment within nanocomposites. rsc.orgHigher diffusion coefficients for PEI-mPEG-Au NPs compared to the free polymer demonstrated effective Au NP entrapment. rsc.org
Isothermal Titration Calorimetry Optimization of monomer-template ratios for molecular imprinting. elsevierpure.comA 4:1 molar ratio of methacrylic acid to cinchonidine (B190817) was found to be optimal for creating a highly selective imprinted polymer. elsevierpure.com

Interdisciplinary Research Integrating Polyethylenimine with Novel Material Systems

The full potential of polyethylenimine will be realized through interdisciplinary research that integrates it with other advanced materials and technologies. mdpi.commdpi.com PEI's unique properties, such as its high cationic charge density and versatile chemistry, make it an excellent component for creating novel hybrid and composite materials. rsc.orgresearchgate.net

Emerging areas of integration include:

Tissue Engineering and Regenerative Medicine: PEI can be incorporated into 3D scaffolds to improve cell attachment and growth. For instance, electrospun cross-linked LPEI has been used to create 3D matrices that support the growth of human fibroblast cells. researchgate.net Functionalizing nanofibers (e.g., poly(ε-caprolactone)) with PEI allows for further modification with biomolecules to create biomimetic environments that can, for example, promote nerve regeneration. researchgate.net

Advanced Nanocarriers: PEI is being combined with other materials to create sophisticated delivery systems. This includes creating pH-sensitive nanocarriers by modifying zinc oxide quantum dots with PEI and PEG for controlled drug release in acidic tumor microenvironments. mdpi.com It can also be used to form polyplexes with nucleic acids that are then incorporated into larger systems for co-delivery of drugs and genes. nih.gov

Coatings and Surface Modification: PEI's adhesive properties make it ideal for modifying surfaces to impart new functionalities. wikipedia.org This is relevant for creating antimicrobial surfaces, improving the biocompatibility of implants, and designing sensors. rsc.org

Energy and Environmental Applications: The amine-rich structure of PEI is highly effective for CO2 capture. Integrating PEI into porous supports or creating PEI-based membranes is an active area of research for developing efficient carbon capture and storage technologies.

The development of these complex systems requires collaboration between polymer chemists, material scientists, biologists, engineers, and clinicians. Such interdisciplinary efforts are essential for translating the fundamental properties of PEI into innovative solutions for challenges in medicine, energy, and environmental science. mdpi.commdpi.com

Q & A

Q. What are the standard synthesis methods for polyethyleneimine (PEI), and how do reaction conditions influence branching ratios and molecular weight distribution?

PEI is synthesized via two primary methods:

  • Chemical synthesis : Ethylenediamine reacts with polyethyleneimine prepolymers under acidic conditions, generating branched PEI with variable molecular weights .
  • Continuous reaction : Simultaneous addition of ethylenediamine and prepolymers at elevated temperatures (e.g., 80–120°C) produces PEI with controlled branching. Reaction duration and catalyst selection (e.g., HCl) critically affect molecular weight distribution .
  • Key parameters : Temperature, pH, and monomer-to-prepolymer ratios determine branching density (e.g., 25% primary, 50% secondary, 25% tertiary amines in branched PEI) and polydispersity indices .

Q. How do researchers characterize the molecular weight and branching architecture of PEI derivatives?

  • Gel Permeation Chromatography (GPC) : Measures weight-average molecular weight (MwM_w) and dispersity (ĐĐ) .
  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C} NMR quantifies branching ratios by distinguishing primary, secondary, and tertiary amine signals .
  • Viscosity analysis : Correlates intrinsic viscosity with molecular weight in aqueous solutions (e.g., ~30–80 mPa·s at 25°C for low-MW PEI) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 200°C .

Q. What are the established protocols for using PEI as a transfection agent in mammalian cell cultures?

  • N/P ratio optimization : Balance DNA binding (N/P = 5–10) and endosomal escape (N/P > 10). For 25 kDa PEI, an N/P ratio of 10 yields ~190-fold higher transfection efficiency compared to free PEI .
  • Buffer conditions : Use pH 7.4 HEPES-buffered saline to prevent aggregation. Avoid serum-containing media during complex formation .
  • Cytotoxicity mitigation : Low-MW PEI (1.8–10 kDa) reduces membrane disruption, as evidenced by >80% cell viability at 10 µg/mL .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported cytotoxicity data of PEI-based gene carriers?

  • Cell-line-specific assays : Compare cytotoxicity across diverse cell types (e.g., murine neuroblastoma vs. HEK293) using MTT or LDH leakage assays .
  • Surface modification : PEGylation or acyl linkage reduces nonspecific interactions, lowering cytotoxicity while maintaining transfection efficiency (e.g., 1.8 kDa PEI-PEG conjugates show 190-fold efficiency gain) .
  • Dose-response analysis : Establish EC50_{50} values under standardized conditions (e.g., serum-free vs. serum-containing media) .

Q. What methodologies optimize the viscoelastic properties of PEI-crosslinked polymer gels for enhanced oil recovery?

  • Rheological profiling : Measure storage (GG') and loss (GG'') moduli to assess gel strength. For PEI/polyacrylamide systems, GG' > 100 Pa indicates stable network formation .
  • Design of Experiments (DoE) : Vary crosslinker concentration (0.1–2.0 wt%), temperature (40–80°C), and salinity to maximize gelation time (e.g., 4–6 hours at 60°C) .
  • Core-flooding tests : Quantify oil displacement efficiency in sandstone cores, targeting >20% incremental recovery .

Q. What functionalization strategies improve PEI’s DNA binding while reducing nonspecific protein interactions?

  • Succinylation : Introduces carboxyl groups, enhancing DNA binding via charge neutralization (e.g., PEI-succinate conjugates with ζ-potential = +25 mV) .
  • Targeted ligands : Conjugate folate or RGD peptides to PEI backbone for receptor-mediated endocytosis, reducing off-target effects .
  • Hydrophobic modification : Stearic acid grafting improves colloidal stability in physiological fluids, minimizing protein adsorption .

Safety and Compliance

Q. What safety protocols are critical when handling ethylenediamine and PEI in laboratory settings?

  • PPE requirements : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (ethylenediamine causes sensitization at 1% concentration) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile ethylenediamine derivatives (boiling point = 116°C) .
  • Spill management : Neutralize acidic PEI solutions with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.